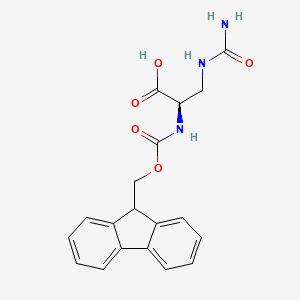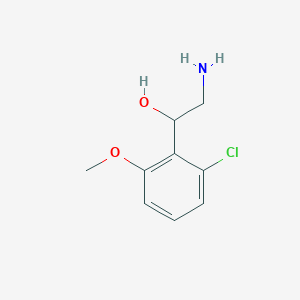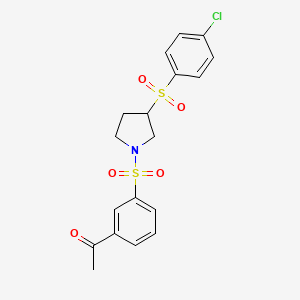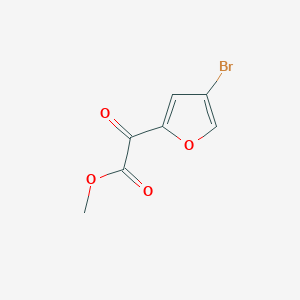
Fmoc-D-Alb-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Fmoc-D-Alb-OH” is a compound used in peptide synthesis . It is also known as “Fmoc-D-Ala-OH” and has a molecular formula of C18H17NO4 . Its molar mass is 311.33 g/mol . It is used as a building block for solid phase peptide synthesis .
Synthesis Analysis
Fmoc-D-Alb-OH is synthesized using standard Fmoc chemistry . The process involves deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain . The synthesis of some sequences can be problematic due to the many steps and chemical compounds involved and the chemical nature of specific amino acids .
Molecular Structure Analysis
The molecular structure of Fmoc-D-Alb-OH is represented by the formula C19H19N3O5 . The InChI representation of the molecule is InChI=1S/C19H19N3O5/c20-18 (25)21-9-16 (17 (23)24)22-19 (26)27-10-15-13-7-3-1-5-11 (13)12-6-2-4-8-14 (12)15/h1-8,15-16H,9-10H2, (H,22,26) (H,23,24) (H3,20,21,25) .
Chemical Reactions Analysis
Fmoc-D-Alb-OH is used in peptide synthesis, which is a complex process involving multiple steps . For example, longer peptide chains are susceptible to incomplete deprotection and coupling reactions . Mass spectrometry is often used to assess the accuracy of peptide synthesis and to validate the identity of the synthesized peptides .
Physical And Chemical Properties Analysis
Fmoc-D-Alb-OH has a molecular weight of 369.4 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 5 . It has a Rotatable Bond Count of 7 and a Topological Polar Surface Area of 131 Ų .
科学的研究の応用
- Fmoc-D-Alb-OH is commonly used in solid-phase peptide synthesis (SPPS). As an Fmoc-protected amino acid, it serves as a building block for constructing peptides. During SPPS, the Fmoc group is selectively removed to expose the amino group for subsequent coupling reactions with other amino acids. This stepwise assembly allows the synthesis of custom peptides for various biological studies and drug development .
- Fmoc-D-Alb-OH, like other Fmoc-protected amino acids, can self-assemble into supramolecular structures. Researchers have explored its hydrogel-forming properties. These hydrogels find applications as scaffold materials for tissue engineering, drug delivery, and wound healing. The Fmoc moiety drives π–π stacking and hydrogen bonding interactions, leading to stable nanofiber networks .
Peptide Synthesis and Solid-Phase Peptide Chemistry
Hydrogel Formation and Biomaterials
作用機序
Target of Action
Fmoc-D-Alb-OH, also known as Fmoc-D-Alanine, is primarily used as a protecting group for amines in peptide synthesis . The primary target of Fmoc-D-Alb-OH is the amine group of an amino acid, which it protects during the peptide synthesis process .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves to protect the amine during peptide synthesis . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The use of Fmoc-D-Alb-OH in peptide synthesis involves a series of biochemical reactions. The Fmoc group is introduced to the amine group of an amino acid, forming a carbamate . This carbamate then undergoes a series of reactions during peptide synthesis, with the Fmoc group serving to protect the amine. Once the peptide synthesis is complete, the Fmoc group is removed using a base .
Result of Action
The primary result of Fmoc-D-Alb-OH’s action is the successful synthesis of peptides. By protecting the amine group during synthesis, Fmoc-D-Alb-OH allows for the formation of peptide bonds without unwanted side reactions . This leads to the production of peptides with the desired sequence and structure.
Action Environment
The action of Fmoc-D-Alb-OH is influenced by several environmental factors. The pH of the solution is critical, as the Fmoc group is removed by a base . The temperature and solvent used can also impact the efficiency of the Fmoc group’s introduction and removal . Furthermore, the fluorenyl group of Fmoc-D-Alb-OH has a strong absorbance in the ultraviolet region, which can be useful for monitoring the coupling and deprotection reactions .
Safety and Hazards
将来の方向性
The use of Fmoc-D-Alb-OH and similar compounds in peptide synthesis is expected to continue to grow due to the increasing demand from medicinal chemistry and pharmacology . There is ongoing research into improving peptide quality, synthesis time, and exploring novel synthetic targets . The development of DNA-encoded chemical libraries (DECLs) of peptides is a promising area of future research .
特性
IUPAC Name |
(2R)-3-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c20-18(25)21-9-16(17(23)24)22-19(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,22,26)(H,23,24)(H3,20,21,25)/t16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSICSLZBMDMQRC-MRXNPFEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CNC(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CNC(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Alb-OH | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2407439.png)
![7-(4-fluorophenyl)-1-methyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2407442.png)



![Tert-butyl [1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]carbamate](/img/structure/B2407447.png)
![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide](/img/structure/B2407450.png)

![N-(2,4-difluorophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B2407452.png)
![4-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2407454.png)


![N1-(4-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2407461.png)
![N-(2H-1,3-benzodioxol-5-yl)-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide](/img/structure/B2407462.png)